molecular formula C19H21ClN2O3 B269266 N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide

N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide

货号 B269266
分子量: 360.8 g/mol
InChI 键: DLBLITAPQYROKA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide, also known as BACE1 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential therapeutic applications in treating Alzheimer's disease, a neurodegenerative disorder that affects millions of people worldwide.

作用机制

N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide works by inhibiting the activity of N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide, an enzyme that is responsible for cleaving the amyloid precursor protein (APP) to produce Aβ peptides. By inhibiting N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide, N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide prevents the formation of Aβ peptides, which in turn reduces the formation of amyloid plaques in the brain.
Biochemical and Physiological Effects:
N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide has been shown to effectively reduce the production of Aβ peptides in vitro and in vivo. In addition, studies have shown that N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide has good brain penetration and is well-tolerated in animal models. However, further studies are needed to determine the long-term safety and efficacy of this compound in humans.

实验室实验的优点和局限性

One of the main advantages of using N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide in lab experiments is its specificity for N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide. This compound has been shown to selectively inhibit N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide without affecting other enzymes in the brain. However, one of the limitations of using N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide in lab experiments is its relatively low potency compared to other N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide inhibitors. This may limit its efficacy in treating Alzheimer's disease.

未来方向

There are several future directions for the research and development of N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide. One direction is to optimize the synthesis method to improve the potency and selectivity of the compound. Another direction is to conduct further studies to determine the long-term safety and efficacy of this compound in humans. In addition, there is a need to develop more potent and selective N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide inhibitors to effectively treat Alzheimer's disease. Finally, there is a need to explore the potential therapeutic applications of N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide in other neurodegenerative disorders.

合成方法

The synthesis of N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide involves several steps. The first step involves the reaction of 2-chloro-5-nitrobenzoic acid with butyryl chloride in the presence of a base to form 2-chloro-5-nitrobenzoyl butyrate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium dithionite. The resulting amine is then coupled with 2-ethoxybenzoic acid using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide.

科学研究应用

N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide has been extensively studied for its potential therapeutic applications in treating Alzheimer's disease. Alzheimer's disease is characterized by the accumulation of amyloid beta (Aβ) peptides in the brain, which leads to the formation of plaques and the death of brain cells. N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide, also known as β-secretase, is an enzyme that plays a critical role in the production of Aβ peptides. By inhibiting N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide, N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide has the potential to prevent the formation of Aβ peptides and thereby slow down the progression of Alzheimer's disease.

属性

产品名称

N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide

分子式

C19H21ClN2O3

分子量

360.8 g/mol

IUPAC 名称

N-[5-(butanoylamino)-2-chlorophenyl]-2-ethoxybenzamide

InChI

InChI=1S/C19H21ClN2O3/c1-3-7-18(23)21-13-10-11-15(20)16(12-13)22-19(24)14-8-5-6-9-17(14)25-4-2/h5-6,8-12H,3-4,7H2,1-2H3,(H,21,23)(H,22,24)

InChI 键

DLBLITAPQYROKA-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2OCC

规范 SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2OCC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。